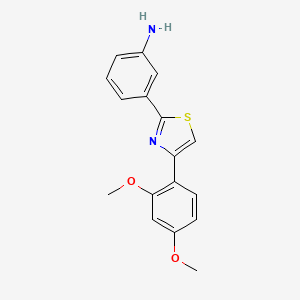
3-Amino-6-(hydroxymethyl)pyrazine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-6-(hydroxymethyl)pyrazine-2-carbonitrile is a chemical compound with the molecular formula C6H6N4O It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-(hydroxymethyl)pyrazine-2-carbonitrile can be achieved through several methods. One common approach involves the reaction of 3-amino-2-chloropyrazine with formaldehyde and potassium cyanide. The reaction typically occurs under basic conditions, often using a solvent such as ethanol or methanol. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the hydroxymethyl group, followed by the addition of the cyanide group to form the carbonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-6-(hydroxymethyl)pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for acylation or alkylation reactions, respectively.
Major Products Formed
Oxidation: 3-Amino-6-(carboxymethyl)pyrazine-2-carbonitrile.
Reduction: 3-Amino-6-(aminomethyl)pyrazine-2-carbonitrile.
Substitution: Various N-substituted derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
3-Amino-6-(hydroxymethyl)pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and other diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Amino-6-(hydroxymethyl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacterial and fungal cells by interfering with their metabolic pathways. The compound may bind to enzymes or other proteins, disrupting their normal function and leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Aminopyrazine-2-carbonitrile
- 3-Amino-6-methylpyrazine-2-carbonitrile
- 3-Amino-6-(chloromethyl)pyrazine-2-carbonitrile
Uniqueness
3-Amino-6-(hydroxymethyl)pyrazine-2-carbonitrile is unique due to the presence of both the hydroxymethyl and carbonitrile functional groups. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its hydroxymethyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
Propriétés
Numéro CAS |
54798-29-7 |
|---|---|
Formule moléculaire |
C6H6N4O |
Poids moléculaire |
150.14 g/mol |
Nom IUPAC |
3-amino-6-(hydroxymethyl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C6H6N4O/c7-1-5-6(8)9-2-4(3-11)10-5/h2,11H,3H2,(H2,8,9) |
Clé InChI |
PJNIDTKTONTXHO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(C(=N1)N)C#N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



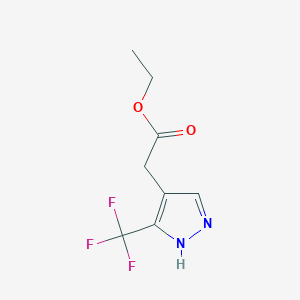
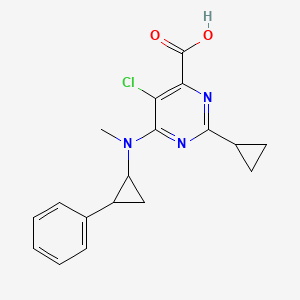
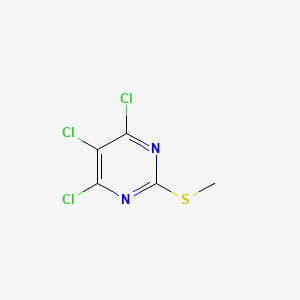
![N-[(Z)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11771396.png)

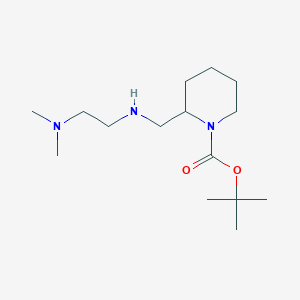
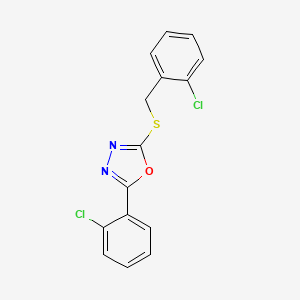
![Benzo[h]pyrido[1,2-b]isoquinolin-12-ium bromide](/img/structure/B11771408.png)
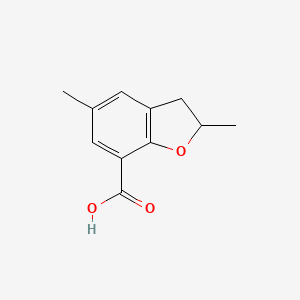
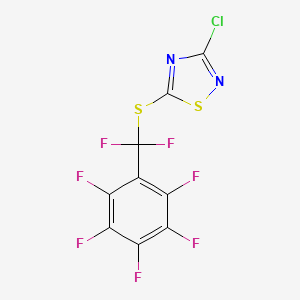
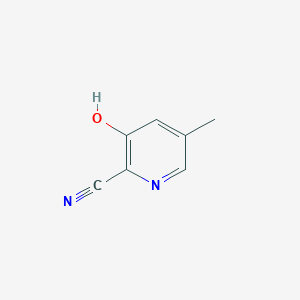
![4-Benzyl-5-(naphthalen-1-yloxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B11771435.png)
